molecular formula C11H21N3O5 B7814474 Boc-DL-citrulline

Boc-DL-citrulline

Cat. No.: B7814474
M. Wt: 275.30 g/mol
InChI Key: CMJCWQISQGNHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-citrulline, also known as tert-butoxycarbonyl-DL-citrulline, is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of citrulline, which helps to prevent unwanted reactions during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-citrulline typically involves the protection of the amino group of DL-citrulline with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of DL-citrulline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-citrulline undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group under acidic conditions, such as treatment with trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Substitution Reactions: Reaction with nucleophiles to replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-DL-citrulline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Boc-DL-citrulline exerts its effects primarily through its conversion to DL-citrulline upon deprotection. DL-citrulline is then metabolized to DL-arginine, which serves as a precursor for the production of nitric oxide. Nitric oxide is a key signaling molecule involved in various physiological processes, including vasodilation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-citrulline is unique due to the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. The protecting group allows for selective reactions and prevents unwanted side reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJCWQISQGNHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.